molecular formula C13H12N2O3S2 B2837856 2-[(5-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]acetic acid CAS No. 866149-75-9

2-[(5-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]acetic acid

Cat. No. B2837856
CAS RN: 866149-75-9
M. Wt: 308.37
InChI Key: RITJTXWJDLMHGP-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]acetic acid is a useful research compound. Its molecular formula is C13H12N2O3S2 and its molecular weight is 308.37. The purity is usually 95%.
BenchChem offers high-quality 2-[(5-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(5-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research on derivatives related to this compound often involves their synthesis and evaluation for antimicrobial properties. For instance, studies have synthesized thiazole and triazole derivatives, exploring their potential as antimicrobial agents against various microorganisms. The synthesis process usually includes condensation reactions, cyclization, and other organic synthesis techniques to produce compounds that are tested for their effectiveness against bacteria and fungi. These studies contribute to the development of new antimicrobial agents that could be effective in treating infections resistant to current antibiotics (Demirbas, Karaoglu, Demirbaş, & Sancak, 2004; Abdel‐Hafez, 2003).

Molecular Docking and Cytotoxicity Studies

Compounds structurally related to the mentioned chemical have been synthesized and analyzed through molecular docking and cytotoxicity studies to evaluate their potential as antimicrobial agents and their safety profile. These studies involve computer-simulated docking to predict how the synthesized compounds might interact with biological targets, such as enzymes or receptors, and laboratory tests to assess their toxicity towards cells. This research is crucial for understanding the potential therapeutic applications of these compounds and ensuring their safety for possible future use in medicine (Siddiqui et al., 2014).

Photophysical Properties and DFT Study

The compound and its derivatives have also been studied for their photophysical properties, including absorption, fluorescence, and viscosity, as well as their theoretical understanding through Density Functional Theory (DFT) studies. These aspects are essential for applications in materials science, such as the development of new dyes, sensors, or materials with specific optical properties. DFT studies help in understanding the electronic structure and reactivity of these compounds, which is valuable for designing materials with desired properties (Jachak et al., 2021).

Larvicidal and Antimicrobial Activities

Research on these compounds has extended to evaluating their larvicidal activities, indicating their potential use in controlling mosquito populations and thus reducing the spread of mosquito-borne diseases. Alongside antimicrobial testing, these studies provide a comprehensive view of the potential health and environmental applications of these compounds, contributing to public health efforts in disease control (Kumara et al., 2015).

properties

IUPAC Name

2-[[(5E)-5-[(4-methylsulfanylphenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S2/c1-19-9-4-2-8(3-5-9)6-10-12(18)15-13(20-10)14-7-11(16)17/h2-6H,7H2,1H3,(H,16,17)(H,14,15,18)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITJTXWJDLMHGP-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=C2C(=O)NC(=NCC(=O)O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C/2\C(=O)NC(=NCC(=O)O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.